Cas no 2137576-01-1 (5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one)
![5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one structure](https://www.kuujia.com/scimg/cas/2137576-01-1x500.png)
5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one
- EN300-765952
- 2137576-01-1
- 5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one
-
- Inchi: 1S/C14H24BrNO3/c15-5-2-1-3-14(17)16-6-8-19-11-13(16)9-12-4-7-18-10-12/h12-13H,1-11H2
- InChI Key: KAOZVMWIQXOEIQ-UHFFFAOYSA-N
- SMILES: BrCCCCC(N1CCOCC1CC1COCC1)=O
Computed Properties
- Exact Mass: 333.09396g/mol
- Monoisotopic Mass: 333.09396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38.8Ų
5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-765952-0.05g |
5-bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one |
2137576-01-1 | 95.0% | 0.05g |
$1247.0 | 2025-03-21 | |
Enamine | EN300-765952-0.1g |
5-bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one |
2137576-01-1 | 95.0% | 0.1g |
$1307.0 | 2025-03-21 | |
Enamine | EN300-765952-10.0g |
5-bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one |
2137576-01-1 | 95.0% | 10.0g |
$6390.0 | 2025-03-21 | |
Enamine | EN300-765952-5.0g |
5-bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one |
2137576-01-1 | 95.0% | 5.0g |
$4309.0 | 2025-03-21 | |
Enamine | EN300-765952-0.5g |
5-bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one |
2137576-01-1 | 95.0% | 0.5g |
$1426.0 | 2025-03-21 | |
Enamine | EN300-765952-0.25g |
5-bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one |
2137576-01-1 | 95.0% | 0.25g |
$1366.0 | 2025-03-21 | |
Enamine | EN300-765952-2.5g |
5-bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one |
2137576-01-1 | 95.0% | 2.5g |
$2912.0 | 2025-03-21 | |
Enamine | EN300-765952-1.0g |
5-bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one |
2137576-01-1 | 95.0% | 1.0g |
$1485.0 | 2025-03-21 |
5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one Related Literature
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
Additional information on 5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one
Comprehensive Overview of 5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one (CAS No. 2137576-01-1)
The compound 5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one (CAS No. 2137576-01-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, combining a bromopentyl chain with a morpholinyl and oxolanyl moiety, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors, which are hot topics in modern medicinal chemistry.
One of the key features of 5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one is its versatility in chemical reactions. The presence of a bromo group allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in the synthesis of complex molecules. Additionally, the morpholine and tetrahydrofuran (oxolane) rings contribute to the compound's solubility and stability, making it suitable for various experimental conditions.
In recent years, the demand for highly functionalized heterocycles like 5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one has surged due to their role in developing next-generation therapeutics. For instance, molecules containing morpholine scaffolds are frequently explored for their blood-brain barrier (BBB) permeability, a critical factor in central nervous system (CNS) drug development. This aligns with the growing interest in neurodegenerative diseases and mental health treatments, which are among the most searched topics in biomedical research today.
From a synthetic chemistry perspective, CAS No. 2137576-01-1 exemplifies the trend toward fragment-based drug design (FBDD). Its modular structure allows researchers to easily incorporate it into larger molecular frameworks, enabling the rapid exploration of structure-activity relationships (SAR). This approach is particularly relevant in the era of AI-driven drug discovery, where computational tools are used to predict the bioactivity of novel compounds. Searches for terms like "AI in chemistry" and "machine learning for drug design" have skyrocketed, reflecting the industry's shift toward data-driven methodologies.
Another area where 5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one shows promise is in the development of PROTACs (Proteolysis Targeting Chimeras), a revolutionary technology in targeted protein degradation. The compound's ability to act as a linker or functional group in bifunctional molecules makes it a candidate for designing degraders of disease-causing proteins. This ties into the broader trend of precision medicine, a topic frequently searched by healthcare professionals and researchers alike.
In conclusion, 5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one (CAS No. 2137576-01-1) represents a fascinating intersection of organic synthesis, medicinal chemistry, and cutting-edge drug discovery technologies. Its structural features and reactivity profile position it as a valuable tool for addressing some of the most pressing challenges in modern science, from CNS disorders to targeted therapies. As the field continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of biopharmaceutical innovation.
2137576-01-1 (5-Bromo-1-{3-[(oxolan-3-yl)methyl]morpholin-4-yl}pentan-1-one) Related Products
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)



